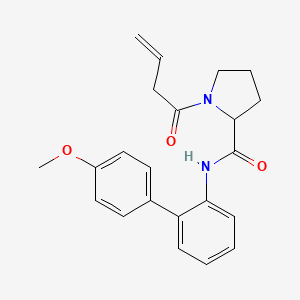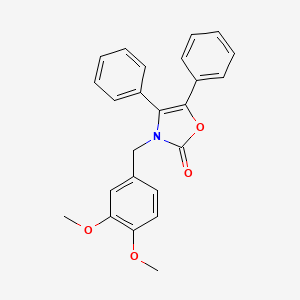
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as compound 1, is a synthetic chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of prolinamide derivatives and has shown promising results in various scientific research applications.
作用機序
The mechanism of action of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves its interaction with the target protein or enzyme, leading to its inhibition. In the case of cancer, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the proteasome, which is responsible for the degradation of proteins involved in cell growth and division. In Alzheimer's and Parkinson's, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are responsible for the formation of plaques and tangles in the brain.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in various scientific research applications. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to reduce the formation of beta-amyloid and alpha-synuclein aggregates, respectively, leading to the prevention of neurodegeneration.
実験室実験の利点と制限
One of the major advantages of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in scientific research is its high potency and selectivity towards the target protein or enzyme. This makes it an attractive candidate for drug development. However, one of the limitations of using 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 is its relatively complex synthesis method, which may hinder its widespread use in research.
将来の方向性
There are several future directions in which the research on 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 can be expanded. One of the potential directions is the development of novel derivatives of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 with improved potency and selectivity towards the target protein or enzyme. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1, which can provide valuable insights into its therapeutic potential. Additionally, the use of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 in combination with other drugs or therapies can be explored to enhance its efficacy in various diseases.
合成法
The synthesis of 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 3-aminocrotonic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then subjected to N-protection with Boc (tert-butyloxycarbonyl) followed by the reaction with butenoyl chloride to yield the final product.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's, and Parkinson's. In cancer research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has shown promising results as a potent inhibitor of the proteasome, which is a key player in the degradation of proteins involved in cancer cell growth. In Alzheimer's and Parkinson's research, 1-(3-butenoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide 1 has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are the hallmarks of these neurodegenerative diseases.
特性
IUPAC Name |
1-but-3-enoyl-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-7-21(25)24-15-6-10-20(24)22(26)23-19-9-5-4-8-18(19)16-11-13-17(27-2)14-12-16/h3-5,8-9,11-14,20H,1,6-7,10,15H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPJFHGPBLCVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6002654.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![5-(2-furyl)-N-(3-methylbutyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6002663.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)

![methyl 2-[({2-[(5-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6002689.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(isopropylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6002698.png)
![3-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-propanol](/img/structure/B6002705.png)
![3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6002706.png)

![1-methyl-N-[2-(methylthio)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6002717.png)
![methyl (2S)-({[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002720.png)
